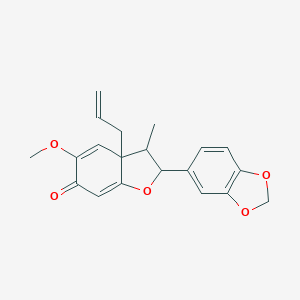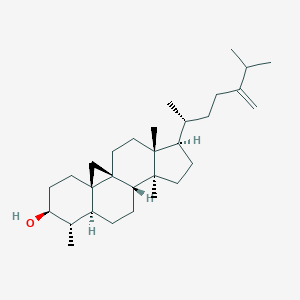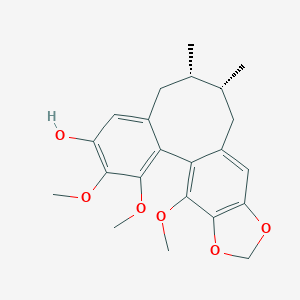
Odorine
Descripción general
Descripción
Odorine is a natural compound isolated from the herbs of Aglaia odorata . It has been found to inhibit the growth of vinblastine-resistant KB cells by enhancing the anticancer activity of vinblastine .
Synthesis Analysis
The stereochemistry of naturally occurring this compound has been established as (+)-(E,2S,2?R)-2-methyl-N-[1’-(1’‘-oxo-3’‘-phenylprop-2’- enyl)pyrrolidin-2’-yl]butanamide by synthesis of (-)-odorine and (+)- dihydrothis compound from L-proline . This compound was detected by its dark absorbance under UV 254 nm or after spraying with the anisaldehyde reagent .Molecular Structure Analysis
This compound has a molecular formula of C18H24N2O2 and a molecular weight of 300.4 . The this compound molecule contains a total of 47 bond(s). There are 23 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic), and 1 Pyrrolidine(s) .It has a density of 1.11g/cm3 . The compound is stable under normal conditions and should be stored at -20°C for up to 3 years or at 4°C for up to 2 years .
Aplicaciones Científicas De Investigación
Materiales Innovadores
El yodo ha encontrado una amplia gama de aplicaciones en materiales innovadores. Por ejemplo, se utiliza en películas polarizadoras de pantallas de cristal líquido (LCD) y electrolitos de paneles solares sensibilizados por colorantes .
Relojes de Yodo en Ciencia de Materiales
Los relojes de yodo son fascinantes sistemas químicos no lineales con un glorioso pasado y un futuro prometedor. La eliminación dinámica del yodo de estos sistemas por diferentes medios puede tener consecuencias importantes para su dinámica de reacción, y podría explotarse para el autoensamblaje disipativo autónomo controlado en el tiempo . Esto ofrece oportunidades sin explotar para la ciencia de los materiales, especialmente para la programación en el tiempo del ensamblaje supramolecular y la transición sol-gel .
Bioestimulante en el Crecimiento de las Plantas
El papel nutricional del yodo en la promoción del crecimiento de las plantas es un tema de interés de investigación para muchos científicos de todo el mundo. Los informes publicados hasta ahora indican posibles efectos beneficiosos del yodo en las plantas dependiendo de su concentración, duración de la exposición y especie vegetal .
Métodos Analíticos para el Yodo y los Yoduros
El yodo y los yoduros se pueden analizar utilizando diversos métodos. Estos métodos analíticos son cruciales en diversos campos, incluida la ciencia ambiental, la ciencia de los alimentos y la ciencia médica .
Uso Terapéutico
El yodo se ha utilizado terapéuticamente en varios campos de la medicina. Es un nutriente esencial que se necesita para la producción de hormonas tiroideas. También se utiliza como desinfectante en diversos procedimientos médicos .
Aplicaciones Industriales
El yodo tiene numerosas aplicaciones industriales. Se utiliza en la producción de colorantes, productos químicos fotográficos y ciertos fármacos. También se utiliza en procesos de tratamiento de agua .
Mecanismo De Acción
Target of Action
Odorine, a compound isolated from Aglaia odorata, has been found to exhibit potent anti-carcinogenic effects
Mode of Action
It’s known that this compound can inhibit the growth of certain plants, suggesting that it interacts with specific biological targets to exert its effects . More research is needed to elucidate the precise molecular interactions between this compound and its targets.
Biochemical Pathways
Given its anti-carcinogenic properties, it’s plausible that this compound may influence pathways related to cell proliferation, apoptosis, and dna repair
Pharmacokinetics (ADME Properties)
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Understanding these properties is crucial for predicting the bioavailability of this compound and its potential as a therapeutic agent. Future research should focus on investigating these pharmacokinetic properties .
Result of Action
This compound has been shown to inhibit the germination and seedling growth of certain plants . In the context of cancer, this compound exhibits anti-carcinogenic effects, suggesting that it may induce cellular changes that inhibit cancer progression . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. It’s important for future research to consider factors such as temperature, pH, and presence of other chemicals, as these can impact the effectiveness of this compound .
Análisis Bioquímico
Biochemical Properties
Odorine interacts with various enzymes and proteins in biochemical reactions. It has been observed to inhibit the germination and seedling growth of Echinochloa crus-galli
Cellular Effects
This compound has significant effects on cellular processes. It inhibits cell mitosis and induces mitotic abnormalities, affecting chromatin organization and the mitotic spindle
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, likely involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, have not been fully documented, it is known that this compound has growth inhibitory effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels
Propiedades
IUPAC Name |
(2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-14(2)18(22)19-16-10-7-13-20(16)17(21)12-11-15-8-5-4-6-9-15/h4-6,8-9,11-12,14,16H,3,7,10,13H2,1-2H3,(H,19,22)/b12-11+/t14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAOEMMZRGEBST-IXVOVUJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127316 | |
| Record name | (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72755-20-5 | |
| Record name | (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72755-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Odorine and where is it found?
A1: this compound, also known as Roxburghiline, is a bisamide alkaloid primarily isolated from the leaves of the Aglaia odorata plant, a species traditionally used in herbal medicine. [, , , ]
Q2: What is the chemical structure of this compound?
A2: this compound's structure has been confirmed through synthesis and spectroscopic analyses. Its systematic name is (S)-N-[(R)-1-cinnamoylpyrrolidin-2-yl]-2-methylbutanamide. [, ]
Q3: Does this compound demonstrate any promising biological activities?
A3: Research suggests that this compound exhibits several noteworthy activities:
- Cancer Chemopreventive Activity: this compound has shown potential in inhibiting both the initiation and promotion stages of two-stage skin carcinogenesis models in mice. This activity was observed against carcinogens like 7,12-dimethylbenz[a]anthracene (DMBA), 12-O-tetradecanoylphorbol-13-acetate (TPA), and nitric oxide (NO) donors. []
- Reversal of Drug Resistance: While not inherently cytotoxic, this compound has demonstrated the ability to enhance the anticancer activity of Vinblastine in Vinblastine-resistant KB cells. []
- Anti-inflammatory Effects: Studies indicate that this compound can suppress the expression of tumor necrosis factor-alpha (TNF-α) in LPS-stimulated rat microglia cells. []
Q4: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A4: While specific SAR studies focusing solely on this compound are limited in the provided literature, research on related bisamides from Aglaia species offers some insights. For instance, Piriferine, another bisamide, also exhibited the ability to reverse Vinblastine resistance in KB cells. [] Further investigation into structural modifications and their impact on this compound's bioactivities is needed.
Q5: How does this compound interact with biological systems on a cellular level?
A5: While the precise mechanism of action of this compound remains to be fully elucidated, its observed effects suggest interaction with specific cellular pathways:
- TNF-α suppression: this compound's ability to reduce TNF-α expression points towards its involvement in inflammatory pathways. This effect could be mediated through the modulation of signaling cascades like NF-κB, a key regulator of inflammation. []
- Reversal of drug resistance: this compound's capacity to re-sensitize resistant cancer cells to Vinblastine indicates potential interference with mechanisms associated with drug efflux or altered drug target sensitivity. Further research is necessary to pinpoint the exact targets and mechanisms involved. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1R,10S,12R,13R,14S,16S,17S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B201161.png)
![Methyl 13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate](/img/structure/B201333.png)
![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)



![(10-Hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) 2-methylbut-2-enoate](/img/structure/B201918.png)

![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)
